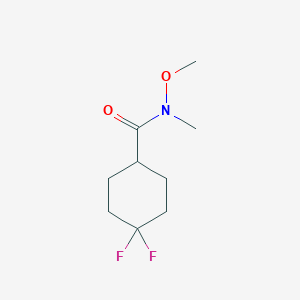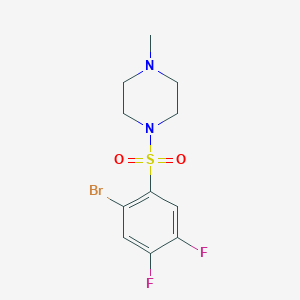
1-Fluoro-3-(4-nitrophenyl)benzene
Übersicht
Beschreibung
1-Fluoro-3-(4-nitrophenyl)benzene, also known as 3-fluoro-4’-nitro-1,1’-biphenyl, is a compound with the molecular formula C12H8FNO2 and a molecular weight of 217.2 .
Synthesis Analysis
The synthesis of 1-Fluoro-3-(4-nitrophenyl)benzene or similar compounds often involves photochemical reactions . For instance, the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene, a cyan-light emitting molecule, was successfully achieved in high yield .Molecular Structure Analysis
The molecular structure of 1-Fluoro-3-(4-nitrophenyl)benzene can be represented by the InChI code1S/C12H8FNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H . This indicates the presence of a fluoro group and a nitrophenyl group attached to a benzene ring. Chemical Reactions Analysis
1-Fluoro-3-(4-nitrophenyl)benzene can participate in various chemical reactions. For example, it can be used for biomolecule immobilization and bioconjugation . The compound can also undergo nitrene insertion reactions .Physical And Chemical Properties Analysis
1-Fluoro-3-(4-nitrophenyl)benzene is a compound with a molecular weight of 217.2 . It is a non-polar molecule and is immiscible with water but readily miscible with organic solvents .Wissenschaftliche Forschungsanwendungen
Summary of the Application
“1-Fluoro-3-(4-nitrophenyl)benzene”, also known as 4-fluoro-3-nitrophenyl azide (FNAB), is used for bioconjugation and functionalization of polymer surfaces . It’s used for immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates, which are essential requirements of many biochemical assays and chemical syntheses .
Methods of Application
The FNAB is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001, and the FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
Results or Outcomes
The FNAB has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules . It has been used in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .
2. Synthesis of Other Compounds
Summary of the Application
“1-Fluoro-3-(4-nitrophenyl)benzene” can be used in the synthesis of other compounds. For example, it is used in the synthesis of 5-fluoro-2-methyl-1-(4-nitrophenyl)-1H-benzimidazole-7-carboxylic acid .
Results or Outcomes
The compound 5-fluoro-2-methyl-1-(4-nitrophenyl)-1H-benzimidazole-7-carboxylic acid synthesized using “1-Fluoro-3-(4-nitrophenyl)benzene” is an intermediate for the synthesis of other anti-ulcer medications .
3. Surface Engineering and Rapid Diagnostics
Summary of the Application
“1-Fluoro-3-(4-nitrophenyl)benzene”, also known as 4-fluoro-3-nitrophenyl azide (FNAB), is used in the field of surface engineering and rapid diagnostics . It is used for the immobilization of various biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers .
Methods of Application
The FNAB is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . The FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
Results or Outcomes
The FNAB has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .
Zukünftige Richtungen
The flexible chemistry of 1-Fluoro-3-(4-nitrophenyl)benzene makes it a promising compound for future research. Its applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics have been highlighted .
Eigenschaften
IUPAC Name |
1-fluoro-3-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKGFDKPPCITJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718393 | |
| Record name | 3-Fluoro-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-(4-nitrophenyl)benzene | |
CAS RN |
72093-49-3 | |
| Record name | 3-Fluoro-4′-nitro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)
![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)




